molecular formula C9H9F2NO2 B1398615 3-Ethoxy-2,6-difluorobenzamide CAS No. 1092461-26-1

3-Ethoxy-2,6-difluorobenzamide

Cat. No. B1398615
M. Wt: 201.17 g/mol
InChI Key: CNQRSQFCHZMZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2,6-difluorobenzamide is a chemical compound with the CAS Number: 1092461-26-1 . It has a molecular weight of 201.17 . This compound is a solid at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,6-difluorobenzamide is characterized by the presence of fluorine atoms which contribute to its non-planarity . The dihedral angle between the carboxamide and the aromatic ring is -27° . When interacting with proteins, the fluorinated ligand can more easily adopt the non-planar conformation found in co-crystallized complexes .


Physical And Chemical Properties Analysis

3-Ethoxy-2,6-difluorobenzamide is a solid at ambient temperature . It has a molecular weight of 201.17 .

Scientific Research Applications

  • Antibacterial Drug Development

    3-Ethoxy-2,6-difluorobenzamide derivatives have been studied extensively for their potential as antibacterial drugs. Research by Straniero et al. (2023) focused on a novel family of 1,4-tetrahydronaphthodioxane benzamides, which showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds were developed to target bacterial cell division by inhibiting the protein FtsZ, a key player in bacterial cytokinesis (Straniero et al., 2023).

  • Synthesis of Insecticides

    The compound has been utilized in the synthesis of the insecticide Novaluron, as demonstrated by Zhang Xiao-jing (2007). This process involves the transformation of 2,6-difluorobenzamide into 2,6-difluorobenzoyl isocyanate, which is then used to synthesize Novaluron. This synthesis demonstrates the versatility of 3-Ethoxy-2,6-difluorobenzamide in producing valuable agricultural chemicals (Zhang Xiao-jing, 2007).

  • Study of Bacterial Cell Division Inhibition

    A study by Chiodini et al. (2015) explored the structure-activity relationship (SAR) of 3-substituted 2,6-difluorobenzamides as inhibitors of FtsZ, a crucial bacterial cell division protein. They identified chiral 2,6-difluorobenzamides with a 1,4-benzodioxane-2-methyl residue as potent antistaphylococcal compounds (Chiodini et al., 2015).

  • Conformational Analysis and Molecular Docking

    Barbier et al. (2023) conducted a conformational analysis and molecular docking study comparing 2,6-difluoro-3-methoxybenzamide with 3-methoxybenzamide to investigate the impact of fluorination on FtsZ inhibition and anti-Staphylococcus aureus activity. The study highlighted the significance of the fluorine atoms in the compound for its biological activity (Barbier et al., 2023).

  • Biocatalytic Production

    Research by Yang et al. (2018) demonstrated the efficient production of 2,6-Difluorobenzamide using a biocatalyst based on the nitrile hydratase from Aurantimonas manganoxydans. This study showcases the compound's importance as an intermediate in the pesticide industry and the potential for green biocatalytic production methods (Yang et al., 2018).

Future Directions

The future research directions for 3-Ethoxy-2,6-difluorobenzamide could involve further investigation of its antibacterial properties, given that related compounds have shown potential in this area . Additionally, the development of a fluorescent probe for further investigation of its mechanism of action could be a valuable direction .

properties

IUPAC Name

3-ethoxy-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQRSQFCHZMZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305931
Record name 3-Ethoxy-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,6-difluorobenzamide

CAS RN

1092461-26-1
Record name 3-Ethoxy-2,6-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092461-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2,6-difluorobenzamide
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2,6-difluorobenzamide
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-2,6-difluorobenzamide
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-2,6-difluorobenzamide
Reactant of Route 5
3-Ethoxy-2,6-difluorobenzamide
Reactant of Route 6
3-Ethoxy-2,6-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.